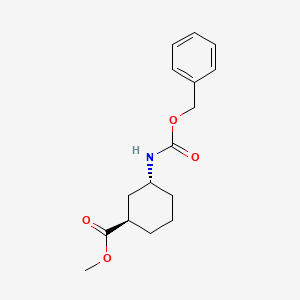
1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is an organic compound with the molecular formula C17H23N3O. This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one typically involves the condensation of 3-propyl-1H-pyrazole-4-carbaldehyde with 4-aminobutyrophenone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol and a catalyst like acetic acid. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-((5-Fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide
- 4-Amino-1-methylpyrazole
- 1-Methyl-1H-pyrazol-4-amine
Uniqueness
1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is unique due to its specific substitution pattern on the pyrazole ring and the presence of a butanone moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C17H23N3O |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
1-[4-[(5-propyl-1H-pyrazol-4-yl)methylamino]phenyl]butan-1-one |
InChI |
InChI=1S/C17H23N3O/c1-3-5-16-14(12-19-20-16)11-18-15-9-7-13(8-10-15)17(21)6-4-2/h7-10,12,18H,3-6,11H2,1-2H3,(H,19,20) |
Clave InChI |
NDEZSUWKZSDGCK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=NN1)CNC2=CC=C(C=C2)C(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11838735.png)
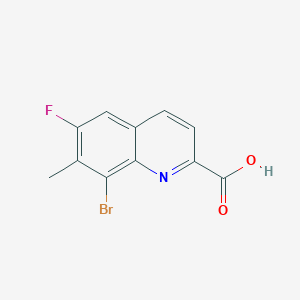
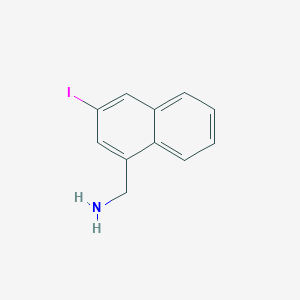
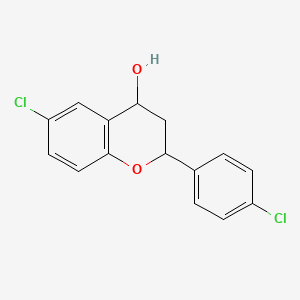
![3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene](/img/structure/B11838754.png)
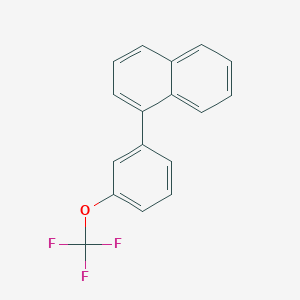
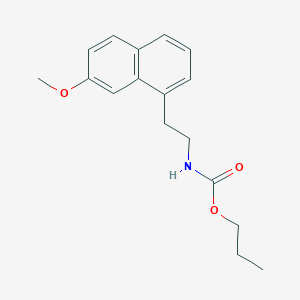
![2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B11838765.png)

